1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine
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Overview
Description
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound features a piperazine ring substituted with a tert-butyl group and a methoxy-nitrophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine typically involves the following steps:
Coupling Reaction: The final step involves coupling the nitro-methoxybenzene derivative with the tert-butyl piperazine under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and alkylation reactions, followed by purification steps like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Hydroxy or carboxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines or aromatic compounds.
Scientific Research Applications
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving piperazine derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to other biologically active piperazines.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The methoxy and nitro groups may influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-4-phenylpiperazine: Lacks the methoxy and nitro groups, potentially altering its biological activity.
1-(tert-Butyl)-4-(2-hydroxy-5-nitrophenyl)piperazine: Similar structure but with a hydroxy group instead of a methoxy group, which may affect its reactivity and interactions.
1-(tert-Butyl)-4-(2-methoxyphenyl)piperazine: Lacks the nitro group, which could influence its chemical and biological properties.
Uniqueness
1-(tert-Butyl)-4-(2-methoxy-5-nitrophenyl)piperazine is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly impact its chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-methoxy-5-nitrophenyl)piperazine |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)17-9-7-16(8-10-17)13-11-12(18(19)20)5-6-14(13)21-4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
DHRZDWFUDYCPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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